molecular formula C10H6ClF3O3 B2414204 Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate CAS No. 2095410-12-9

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate

Cat. No. B2414204
CAS RN: 2095410-12-9
M. Wt: 266.6
InChI Key: RWBSKJWDWCFLQN-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethyl)phenol” is an organic building block . Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

TFMP derivatives are synthesized using various methods . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular formula of “2-Chloro-5-(trifluoromethyl)phenol” is C7H4ClF3O . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

TFMP derivatives are used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . They are also used in the preparation of novel antidepressants .


Physical And Chemical Properties Analysis

“2-Chloro-5-(trifluoromethyl)phenol” is a yellow liquid . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate has been utilized in the synthesis of complex compounds like 1,4,5-trisubstituted 1,2,3-triazoles. These compounds have been analyzed using spectroscopy and crystallography, revealing insights into their molecular structures and intermolecular interactions (Ahmed et al., 2016).
  • Gene Expression Inhibition Studies :

    • Compounds similar to Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate have been studied for their potential to inhibit NF-kappaB and AP-1 gene expression, which are important in various physiological processes (Palanki et al., 2000).
  • Chemical Synthesis and Characterization :

    • This chemical has been used in the synthesis of novel organic molecules like ethyl 2-triazolyl-2-oxoacetate derivatives, highlighting its versatility as a precursor in organic synthesis. The resulting compounds have been studied using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
  • Radiochemical Applications :

    • Methyl 2-chloro-2-oxoacetate, a related compound, has been synthesized for use as a carbon-14 label in organic synthesis. Its application in labeling and synthesis highlights its importance in radiochemical studies (Burrell et al., 2009).
  • Fungicidal and Antibacterial Activity :

    • Derivatives of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate have been synthesized and evaluated for their fungicidal and antibacterial properties, contributing to the development of new antimicrobial agents (Yu et al., 2006).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling . This reaction is a type of cross-coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The exact downstream effects would depend on the specific context of the reaction.

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This could lead to the synthesis of various organic compounds, depending on the reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These might include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the nature of the other reactants involved in the Suzuki–Miyaura coupling .

Safety and Hazards

“2-Chloro-5-(trifluoromethyl)phenol” is combustible and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c1-17-9(16)8(15)6-4-5(10(12,13)14)2-3-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSKJWDWCFLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate

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